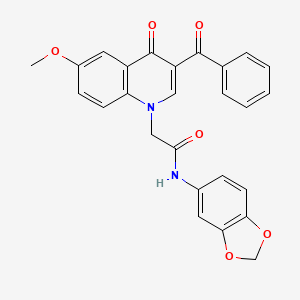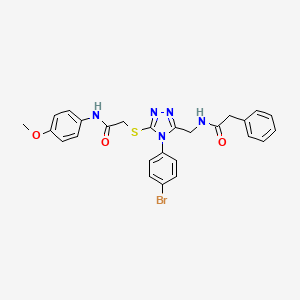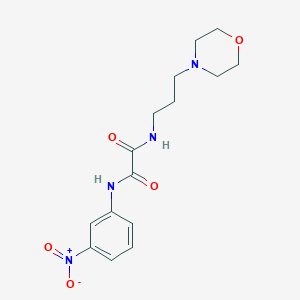![molecular formula C21H18N4O3 B2723758 1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-68-9](/img/structure/B2723758.png)
1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical substance with the molecular formula C21H18N4O31. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information about the molecular structure of this compound.Chemical Reactions Analysis
Chemical reactions analysis involves studying the processes that lead to the transformation of one set of chemical substances to another. Unfortunately, I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. The molecular weight of this compound is 374.41.Aplicaciones Científicas De Investigación
Heterocyclic and Chromophoric Moieties in Polymers
Research by Mallakpour and Rafiee (2007) explored the synthesis of novel urazole containing a 3-hydroxynaphthalene group, which was used in the development of new soluble poly(urea-urethane)s (PUUs) containing heterocyclic and chromophoric moieties. These compounds exhibited good solubility and moderate inherent viscosities, suggesting potential applications in materials science, particularly in the development of new polymers with specific optical properties (Mallakpour & Rafiee, 2007).
Anticancer and Antimicrobial Activities
Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives to establish candidates with improved antineoplastic, anti-HIV-1, and antimicrobial activities. Some of these compounds showed considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity, highlighting the potential of such compounds in therapeutic applications, particularly in designing new drugs with targeted anticancer and antimicrobial properties (Ashour et al., 2012).
Photophysics and Chemosensors
Gosavi-Mirkute et al. (2017) discussed the synthesis, molecular recognition abilities, and photophysical properties of naphthoquinone-based compounds. These compounds demonstrated remarkable selectivity towards Cu2+ ions, with a significant color change upon complexation, indicating potential applications as chemosensors and in photophysical studies (Gosavi-Mirkute et al., 2017).
Safety And Hazards
Safety and hazards information for a compound includes details about its toxicity, flammability, reactivity, and environmental impact. Unfortunately, I couldn’t find specific safety and hazards information for this compound.
Direcciones Futuras
Future directions in the study of a compound could involve exploring its potential applications, improving methods for its synthesis, or investigating its mechanism of action in more detail. Unfortunately, I couldn’t find specific information about future directions for the study of this compound.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For detailed and reliable information, please refer to scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-12-13(2)28-20-22-18-17(25(12)20)19(26)24(21(27)23(18)3)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFAHNFKZKRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)
